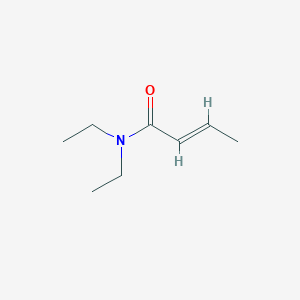

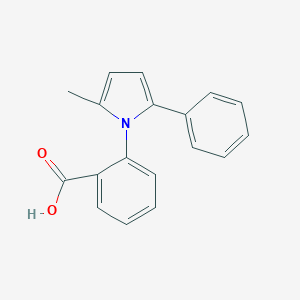

![molecular formula C32H24N2O4 B185832 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene CAS No. 110471-15-3](/img/structure/B185832.png)

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene

Overview

Description

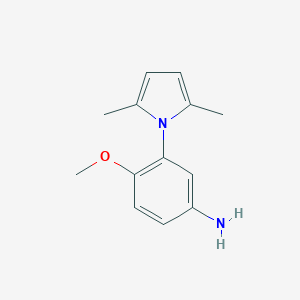

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is an organic compound . It is a white solid with high melting and boiling points . This compound is insoluble in water at room temperature but can dissolve in some organic solvents such as ethanol, acetone, and chloroform . The molecular formula of this compound is C32H24N2O4 .

Synthesis Analysis

The synthesis of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene involves a series of steps . The process starts with the nucleophilic etherification of 4-chloronitrobenzene with 4-(4’-nitro phenoxy) phenol (NPP) to produce 1,3-bis-(4-fluro benzoyl) benzene . This compound is then used in the preparation of polyamides by direct polycondensation using the Yamazaki phosphorylation reaction .Molecular Structure Analysis

The molecule contains a total of 66 bonds. There are 42 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 ketones (aromatic), 2 primary amines (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is a reactive monomer commonly utilized in the synthesis of polyurethane coatings . It is also used in the synthesis of aromatic poly (ether ether ketone amide)s .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.3318 . It is insoluble in water but soluble in some organic solvents . The polymers synthesized from this compound show good thermal stability, with no weight loss below 335°C, and temperatures for 10% weight loss (T10) are in the range of 397–406°C .Scientific Research Applications

High-Performance Polymers

This compound is primarily used in the synthesis of aromatic poly(ether ether ketone amide)s . These polymers are known for their processability and thermal stability, making them suitable for applications where high mechanical strength and resistance to harsh environments are required . They exhibit good solubility in polar aprotic solvents, which is advantageous for processing and fabrication .

Polyimide Resins

Polyimide oligomer resins: can be synthesized using 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene. These resins have controlled molecular weights and are used in the production of coatings, films, and composites that require excellent thermal stability and mechanical properties .

Advanced Composites

The diamine serves as a monomer for creating advanced composite materials. When combined with other compounds, it can enhance the thermal and mechanical properties of composites used in aerospace, automotive, and electronic industries .

Electronics and Photonics

In the field of electronics and photonics, polymers derived from this diamine are used to create dielectric materials for capacitors, as well as insulating layers in integrated circuits. Their high thermal stability is crucial for maintaining performance at elevated temperatures .

Membrane Technology

The synthesis of polymers from 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene can lead to the development of membranes with selective permeability. These membranes are useful in gas separation processes, water purification, and sensor technology .

Adhesives and Coatings

Due to its ability to form polymers with strong intermolecular interactions, the compound is used in the formulation of adhesives and coatings that require high thermal resistance and structural integrity .

Fiber Optics

The inherent properties of polymers made from this diamine, such as their thermal stability and mechanical strength, make them suitable for use in fiber optics applications where materials need to maintain performance over a wide range of temperatures .

Medical Devices

Polymers synthesized from 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene can be utilized in medical devices, particularly those that are subjected to sterilization processes that involve high temperatures, without compromising their structural integrity .

Mechanism of Action

Target of Action

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene, also known as BABB, is a phenyl ether derivative with two anilines in the terminal closure . It is primarily used as a monomer in the synthesis of high molecular weight polymers, such as polyimides .

Mode of Action

The compound’s mode of action is primarily through its interaction with other chemical entities in the process of polymerization . The presence of two amine groups in the molecule allows it to undergo condensation reactions with common electrophiles . For instance, it has been reported that this compound can react with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) to prepare a series of polyimide oligomer (Oligo-PI) resins with controlled molecular weights .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is the polymerization process used to create polyimides . The compound’s structure, which includes two amine groups and ether bonds, allows it to participate in the formation of these polymers. The resulting polyimides exhibit low glass-transition temperatures and high UV permeation .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has poor solubility in water but can dissolve in strong polar organic solvents such as dimethyl sulfoxide (dmso), n,n-dimethylformamide (dmf), and n,n-dimethylacetamide (dmac) .

Result of Action

The primary result of the action of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is the formation of polyimides with specific structures and properties . These polymers are thermally stable and have been used in various applications due to their excellent mechanical properties .

Action Environment

The action of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a cool, dry place away from light . Additionally, the reaction conditions, including the choice of solvent and temperature, can affect the polymerization process and the properties of the resulting polymers .

Future Directions

properties

IUPAC Name |

[3-[4-(3-aminophenoxy)benzoyl]phenyl]-[4-(3-aminophenoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O4/c33-25-6-2-8-29(19-25)37-27-14-10-21(11-15-27)31(35)23-4-1-5-24(18-23)32(36)22-12-16-28(17-13-22)38-30-9-3-7-26(34)20-30/h1-20H,33-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLAHMAYZBJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552288 | |

| Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene | |

CAS RN |

110471-15-3 | |

| Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene chosen as a monomer in this research, and what impact did it have on the resulting polyimide?

A1: The researchers aimed to improve the processability of polyimide molding powders, which are known for their excellent thermal and mechanical properties but can be difficult to process due to their rigid structure. BABB, a diamine monomer, was specifically chosen for its flexible structure. When reacted with pyromellitic dianhydride (PMDA), BABB introduces flexible linkages within the polyimide backbone []. This modification led to a significant reduction in both the glass-transition temperature and melt viscosity of the resulting polyimide molding powder compared to traditional polyimides []. These changes are highly desirable as they translate to easier processing without compromising the material's thermal stability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

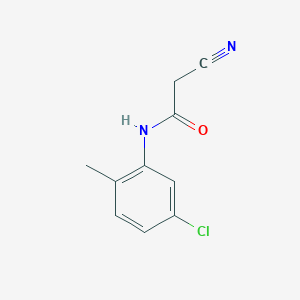

![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)